Product packaging for Z-LEU-LEU-OH(Cat. No.:CAS No. 7801-71-0)

Z-LEU-LEU-OH

Cat. No.: B1336799
CAS No.: 7801-71-0
M. Wt: 378.5 g/mol
InChI Key: XGJGWYRHLPSMLW-UHFFFAOYSA-N
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Description

Z-LEU-LEU-OH as a Fundamental Dipeptide Scaffold in Chemical Biology Research

This compound, chemically known as N-Carbobenzoxy-L-leucyl-L-leucine, serves as a fundamental dipeptide scaffold in the field of chemical biology. chemimpex.com Its structure, consisting of two leucine (B10760876) amino acid residues linked by a peptide bond and protected at the N-terminus by a benzyloxycarbonyl (Z) group, provides a stable and well-defined building block for the synthesis of more complex peptide structures. chemimpex.comwikipedia.org This protected dipeptide is particularly valued for its ability to facilitate the creation of peptides with enhanced stability and bioavailability. chemimpex.com The presence of the bulky and hydrophobic leucine side chains influences the conformational properties of the resulting peptides, making this compound a useful tool for studying protein-protein interactions and enzyme activity. chemimpex.comchemimpex.com

The dipeptide scaffold of this compound is a recurring motif in the design of various bioactive molecules. Researchers utilize this fundamental unit to construct peptide-based drugs and research reagents, leveraging its capacity for effective interactions with biological systems. chemimpex.com Its application extends to the development of novel therapeutic agents that target specific biological pathways. chemimpex.com

Historical Perspective on the Strategic Utility of this compound in Peptide Synthesis and Functional Studies

The strategic use of Z-protected amino acids, like in this compound, marks a pivotal moment in the history of peptide synthesis. The benzyloxycarbonyl (Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, was the first broadly useful Nα-protecting group for amino acids. wikipedia.orgbachem.com This development, known as the Bergmann-Zervas method, revolutionized the field by enabling the controlled, stepwise synthesis of peptides, a feat that was previously challenging. wikipedia.org The Z-group's stability under coupling conditions and its susceptibility to removal by catalytic hydrogenation or harsh acid treatment provided the necessary orthogonality for building longer peptide chains. wikipedia.orgbachem.com

This classical solution-phase synthesis approach, for which this compound is well-suited, laid the groundwork for modern peptide chemistry. wikipedia.org While solid-phase peptide synthesis (SPPS), developed later by Bruce Merrifield, has become a dominant technique, the principles established with protecting groups like the Z-group remain fundamental. peptide.commasterorganicchemistry.com The historical significance of Z-protected dipeptides like this compound lies in their role in demonstrating the feasibility of rational peptide design and synthesis, paving the way for the creation of peptides with specific biological functions. wikipedia.orgscripps.edu

Overview of Key Research Domains Utilizing this compound and its Derivatives

The versatility of this compound and its derivatives has led to their application in a wide array of research domains. A primary area of use is in peptide synthesis , where it serves as a crucial building block for constructing larger, more complex peptides and therapeutic agents. chemimpex.comchemimpex.com

In the realm of drug development , this compound and its analogs are instrumental. They are used to design and optimize new drugs, with notable applications in oncology. chemimpex.com For instance, derivatives of this compound have been investigated as proteasome inhibitors. The proteasome is a key target in cancer therapy, and peptide-based inhibitors can effectively block its activity. nih.govnih.gov Specifically, Z-Leu-Leu-based α-ketoamides have been synthesized and evaluated for their ability to inhibit the different catalytic activities of the proteasome. nih.gov Furthermore, Z-Leu-Leu-lysinal has been shown to be a potent inhibitor of Achromobacter protease I, a lysine-specific serine protease. tandfonline.com

Biotechnology also benefits from the use of this compound. It plays a role in the production of recombinant proteins by aiding in their correct folding and assembly, which can lead to enhanced yields. chemimpex.com

The study of protein interactions is another significant research area where this compound is employed. By incorporating this dipeptide into synthetic probes, researchers can investigate the binding and recognition processes between proteins, which is essential for understanding cellular functions and developing targeted therapies. chemimpex.comchemimpex.com For example, Z-Leu-Leu has been used to activate the ClpP1P2 protease in Mycobacterium tuberculosis, enabling structural studies of this important enzyme complex. biorxiv.org

Furthermore, derivatives of this compound have been explored in the context of developing antiviral agents. For instance, a pseudo-dipeptide containing a Z-Leu motif was synthesized and evaluated for its activity against coronaviruses. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30N2O5 B1336799 Z-LEU-LEU-OH CAS No. 7801-71-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5/c1-13(2)10-16(18(23)21-17(19(24)25)11-14(3)4)22-20(26)27-12-15-8-6-5-7-9-15/h5-9,13-14,16-17H,10-12H2,1-4H3,(H,21,23)(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJGWYRHLPSMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80999266
Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80999266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7801-71-0
Record name N-(N-(Benzyloxycarbonyl)-L-leucyl)-L-leucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007801710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC335978
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335978
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80999266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies for Z Leu Leu Oh Integration into Complex Peptides

Strategic Approaches for Peptide Bond Formation Involving Z-LEU-LEU-OH

The formation of peptide bonds is a fundamental process in peptide synthesis. nih.gov The two primary strategies for incorporating this compound into larger peptides are solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS). thieme-connect.de Each method presents distinct advantages and is chosen based on the specific requirements of the target peptide, such as length, complexity, and desired quantity. thieme-connect.de

Solution-Phase Peptide Synthesis Techniques with this compound

Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, is a traditional method that involves the stepwise elongation of the peptide chain in a homogenous solution. thieme-connect.dersc.org This technique offers the flexibility of purifying intermediate peptides at each step, which can be advantageous for ensuring the purity of the final product. thieme-connect.de

A common approach in LPPS involves the use of coupling reagents to activate the carboxylic acid group of this compound, facilitating its reaction with the free amino group of another amino acid or peptide fragment. rsc.orggoogle.com Propylphosphonic anhydride (B1165640) (T3P®) has emerged as an efficient and environmentally friendly coupling reagent for this purpose. rsc.org The use of T3P® in a continuous protocol in ethyl acetate (B1210297) (EtOAc) has been shown to be effective, offering high conversion rates and minimal racemization. rsc.org

Another established method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like N-hydroxysuccinimide (HOSu) to form an active ester of this compound. acs.org This activated dipeptide can then be coupled with the desired amino acid or peptide ester. acs.org

Enzymatic approaches, utilizing proteases like thermolysin, can also be employed for the synthesis of peptides containing the Leu-Leu sequence under specific pH and temperature conditions.

Solid-Phase Peptide Synthesis Strategies Incorporating this compound

Solid-phase peptide synthesis (SPPS) has become the method of choice for the routine synthesis of peptides due to its ease of automation and purification. uni-regensburg.degoogle.com In SPPS, the C-terminal amino acid of the target peptide is attached to an insoluble polymer support (resin), and the peptide chain is elongated by the sequential addition of N-protected amino acids. rsc.org

When incorporating this compound in an SPPS protocol, it is typically added as the final N-terminal residue in a sequence. researchgate.net This is because the Z-group is generally not compatible with the repetitive deprotection steps used in standard Fmoc- or Boc-based SPPS strategies. researchgate.netcsic.es For instance, in a synthesis following the Fmoc/tBu strategy, the peptide chain is assembled on the resin, and after the final Fmoc deprotection, Z-Leu-OH can be coupled to the N-terminus of the resin-bound peptide. researchgate.net The final peptide is then cleaved from the resin, often using a strong acid like trifluoroacetic acid (TFA). uni-regensburg.deresearchgate.net

The choice of resin is critical and depends on the desired C-terminal functionality of the final peptide. uni-regensburg.de For example, a Rink amide resin can be used to obtain a C-terminal amide. uni-regensburg.de

Advanced Protecting Group Chemistry in this compound-Based Peptide Elongation

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at reactive functional groups. wiley-vch.denih.gov The selection of an appropriate protecting group strategy is crucial for the successful synthesis of complex peptides containing this compound. thieme-connect.de

Role and Advantages of the N-Benzyloxycarbonyl (Z) Group in this compound Chemistry

The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas, is one of the most widely used N-protecting groups in peptide chemistry, particularly in solution-phase synthesis. wiley-vch.dethieme-connect.de Its popularity stems from several key advantages:

Stability: The Z-group is stable under a wide range of reaction conditions used for peptide bond formation. wiley-vch.de

Facile Cleavage: It can be readily removed by catalytic hydrogenation, a mild method that typically does not affect other functional groups in the peptide. thieme-connect.debachem.com

Minimal Side Reactions: The use of the Z-group generally leads to minimal side reactions, contributing to higher purity of the final product. wiley-vch.de

Crystallinity: Z-protected amino acids and dipeptides are often crystalline solids, which facilitates their purification. thieme-connect.de

The Z-group's stability to the basic conditions used for Fmoc group removal and the acidic conditions for Boc group removal makes it a valuable component of orthogonal protection schemes. uni-regensburg.dethieme-connect.de

Development and Application of Orthogonal Protecting Schemes for this compound Derivatives

Orthogonal protection schemes employ a set of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups in the presence of others. thieme-connect.deub.edu This strategy is fundamental for the synthesis of complex, branched, or cyclic peptides. rsc.orgnih.gov

In the context of this compound, the Z-group can serve as a semi-permanent protecting group. For example, in a solid-phase synthesis using the Fmoc/tBu strategy, the Fmoc group is used for temporary Nα-protection and is removed at each step with a base like piperidine. uni-regensburg.dersc.org Side-chain protecting groups are typically acid-labile t-butyl-based ethers, esters, or urethanes. thieme-connect.de After the peptide chain is assembled, the N-terminal Fmoc group is removed, and this compound can be coupled. The final deprotection of the side-chain groups and cleavage from the resin is achieved with a strong acid, leaving the Z-group intact if desired. uni-regensburg.de

Alternatively, if the Z-group needs to be removed, catalytic hydrogenation can be performed after cleavage from the resin. bachem.com This orthogonality allows for the synthesis of peptides with specific modifications at different positions.

Optimization of Reaction Parameters and Yields in this compound Conjugations

Optimizing reaction parameters is critical to maximize the yield and purity of peptides synthesized using this compound. Key factors to consider include the choice of coupling reagents, solvents, temperature, and reaction time.

Table 1: Factors Influencing this compound Conjugation

ParameterInfluence on ReactionOptimized Conditions & Findings
Coupling Reagents The choice of coupling reagent significantly impacts reaction rate, yield, and the degree of racemization. thieme-connect.dersc.orgPropylphosphonic anhydride (T3P®) in ethyl acetate has been shown to be a highly efficient and "green" coupling reagent for solution-phase synthesis, leading to high conversions and minimal racemization. rsc.org In solid-phase synthesis, reagents like HBTU/HOBt are commonly used for efficient coupling. uni-regensburg.de
Solvents The solvent must be able to dissolve the reactants and intermediates to ensure a homogeneous reaction mixture. thieme-connect.dersc.orgFor solution-phase synthesis, ethyl acetate is a sustainable alternative to commonly used solvents like DMF. rsc.org In SPPS, DMF or NMP are standard solvents. bachem.com
Temperature Temperature affects the rate of the coupling reaction.Most coupling reactions are carried out at room temperature, although some may be performed at 0°C to minimize side reactions. rsc.org
Reaction Time Sufficient reaction time is necessary to ensure the completion of the coupling reaction.Reaction times can vary from a few hours to overnight, depending on the specific reactants and conditions. rsc.orggoogle.com
Base A tertiary amine base, such as DIPEA or triethylamine, is often required to neutralize the protonated amine and facilitate the coupling reaction. rsc.orguni-regensburg.deThe amount of base used needs to be carefully controlled to avoid side reactions like racemization. rsc.org
Purification Purification of the final peptide is essential to remove unreacted reagents, byproducts, and deletion sequences.High-performance liquid chromatography (HPLC) is the most common method for purifying peptides to a high degree of purity. researchgate.netnih.gov

Recent research has focused on developing more sustainable and efficient protocols. For example, a one-pot, two-step deprotection/coupling cascade has been developed for Z-protected amino acids, which simplifies the synthetic process and reduces waste. nih.gov Additionally, the use of water as a solvent in peptide synthesis is an emerging area of research aimed at improving the environmental footprint of peptide production. rsc.org

Mechanistic Insights into Coupling Reagent Efficacy for this compound Incorporations

The success of incorporating this compound into a peptide sequence is fundamentally reliant on the choice of coupling reagent. These reagents facilitate the formation of a peptide bond by activating the carboxylic acid group of one amino acid (or peptide) to react with the amino group of another. bachem.com The mechanism of activation is a critical determinant of reaction efficiency, yield, and the suppression of side reactions. bachem.comresearchgate.net

Coupling reagents can be broadly categorized into several classes, including carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. researchgate.netpeptide.com Each class operates through distinct mechanistic pathways, influencing their suitability for specific applications.

Carbodiimides , such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are classic coupling reagents that activate carboxylic acids to form a highly reactive O-acylisourea intermediate. researchgate.netmdpi.com However, this intermediate is susceptible to rearrangement into an unreactive N-acylurea, and can also lead to racemization through the formation of an oxazolone (B7731731). researchgate.netmdpi.com To mitigate these side reactions, additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are often employed. bachem.com These additives react with the O-acylisourea to form a more stable active ester, which then reacts with the amine component, thereby improving yield and reducing racemization. bachem.com

Onium salts , which include phosphonium salts like Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and aminium/uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), offer a different activation pathway. peptide.comtandfonline.com In the presence of a base, the carboxylate of the amino acid reacts with the onium salt to form an acyloxyphosphonium or aminium salt intermediate. researchgate.net This highly reactive species then rapidly reacts with an additive like HOBt (often incorporated into the reagent itself) to generate the active ester, which proceeds to acylate the amine. researchgate.netpeptide.com This mechanism is generally more efficient and leads to lower rates of racemization compared to carbodiimides alone. tandfonline.com For instance, a comparative study on dipeptide synthesis found that BOP afforded the highest yields and lowest limits of racemization among the tested reagents. tandfonline.com

The efficacy of a given coupling reagent for the incorporation of this compound can be influenced by factors such as the steric hindrance of the leucine (B10760876) residues and the nature of the N-terminal protecting group (Z-group). The choice of reagent and the reaction conditions must be carefully optimized to ensure complete and efficient coupling.

Interactive Table: Comparison of Common Coupling Reagents

Coupling Reagent Class Example(s) Mechanism of Activation Advantages Disadvantages
CarbodiimidesDCC, DICFormation of O-acylisourea intermediateCost-effective, widely usedFormation of insoluble urea (B33335) byproducts (DCC), potential for racemization and N-acylurea formation
Phosphonium SaltsBOP, PyBOPFormation of acyloxyphosphonium saltHigh coupling efficiency, low racemizationFormation of carcinogenic HMPA byproduct (BOP)
Aminium/Uronium SaltsHBTU, TBTU, HATUFormation of aminium/uronium active esterVery efficient, fast reaction times, low racemization, especially with additivesCan react with unprotected N-terminus, potential for side reactions if used in excess

Stereochemical Control and Racemization Mitigation in this compound Peptide Synthesis

A paramount challenge in peptide synthesis, particularly when incorporating a pre-formed dipeptide like this compound, is the preservation of stereochemical integrity. Racemization, the loss of stereochemical purity at the chiral α-carbon of the amino acid residues, can occur during the activation of the carboxylic acid group. mdpi.com This is a significant concern as the biological activity of peptides is highly dependent on their specific three-dimensional structure.

The primary mechanism of racemization during peptide coupling involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. researchgate.netmdpi.com This occurs when the activated carboxyl group of the N-protected amino acid or peptide cyclizes. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers. mdpi.com

Several factors influence the propensity for racemization:

The nature of the coupling reagent and additives: Highly reactive activating agents can promote oxazolone formation. mdpi.com The use of additives like HOBt, 7-Aza-1-hydroxybenzotriazole (HOAt), and Oxyma derivatives is crucial for suppressing racemization. bachem.commdpi.com These additives function by forming active esters that are more reactive towards the amine component than towards cyclization to the oxazolone. mdpi.com For instance, HOAt is known to accelerate coupling reactions and suppress racemization more effectively than HOBt. bachem.com

The structure of the amino acid: The C-terminal amino acid of the fragment being activated is the one at risk of racemization. In the case of this compound, this would be the second leucine residue. Certain amino acids are more prone to racemization than others. mdpi.com

The N-terminal protecting group: The nature of the protecting group on the amino acid being activated plays a role. While the benzyloxycarbonyl (Z) group is generally considered effective in preventing racemization, no protecting group offers complete immunity, especially under harsh coupling conditions. nih.gov

Reaction conditions: The presence of excess base, elevated temperatures, and prolonged reaction times can all increase the rate of racemization. nih.gov

Recent advancements have introduced novel coupling reagents designed to be "racemization-free". rsc.org These include reagents like ynamides and allenones, which operate under mild conditions and avoid the formation of problematic intermediates. rsc.org Another strategy involves the use of additives like Oxyma-B, which has shown superior performance in maintaining optical purity compared to traditional additives in certain contexts. mdpi.com

Interactive Table: Strategies for Racemization Mitigation

Strategy Description Examples
Use of Additives Incorporation of reagents that form active esters, which are less prone to cyclization into oxazolones.HOBt, HOAt, OxymaPure, Oxyma-B bachem.commdpi.com
Choice of Coupling Reagent Selecting reagents with mechanisms that minimize the lifetime of highly reactive intermediates.Phosphonium and aminium/uronium salts (e.g., BOP, HBTU) are generally preferred over carbodiimides alone. peptide.comtandfonline.com
Novel "Racemization-Free" Reagents Development of new classes of coupling reagents that operate under very mild conditions.Ynamides, Allenones rsc.org
Control of Reaction Conditions Careful management of base concentration, temperature, and reaction time.Stoichiometric use of base, low-temperature coupling. nih.gov

Elucidation of Biochemical Mechanisms and Protein Function Through Z Leu Leu Oh Derived Probes

Design and Synthesis of Z-LEU-LEU-OH-Based Enzyme Inhibitors and Activity Modulators

The versatility of the this compound backbone allows for systematic chemical modifications to generate inhibitors with tailored specificities and mechanisms of action. A primary strategy involves the addition of a reactive "warhead" to the peptide, which can interact with the active site of a target enzyme. peptide.co.jp This approach has led to the creation of various classes of inhibitors, including peptidyl aldehydes and boronates, which have proven invaluable in studying enzyme function. viamedica.plgoogle.com

Development of this compound-Derived Peptidyl Aldehydes (e.g., Z-Leu-Leu-H, Z-Leu-Leu-Leu-al) as Mechanistic Probes

A significant class of inhibitors derived from the this compound scaffold are the peptidyl aldehydes, such as Z-Leu-Leu-H and Z-Leu-Leu-Leu-al (also known as MG-132). peptide.co.jpnih.govsigmaaldrich.combiosynth.com These compounds are designed as substrate analogues that can enter cells and reversibly inhibit proteases. asm.org The aldehyde group is crucial for their inhibitory activity, as it forms a hemiacetal or hemithioacetal with the hydroxyl or thiol groups of active site residues, such as threonine or cysteine, thereby blocking the enzyme's catalytic function. plos.orgstanford.edusigmaaldrich.com

MG-132, a tripeptide aldehyde, is a widely used and potent inhibitor of the 26S proteasome. sigmaaldrich.cominvivogen.com Its design, featuring leucine (B10760876) residues, makes it particularly effective against the chymotrypsin-like activity of the proteasome. viamedica.pl The N-terminal benzyloxycarbonyl (Z) group and the peptide backbone contribute to the molecule's ability to be recognized and bound by the proteasome. nih.gov The inhibitory mechanism of MG-132 involves the formation of a reversible covalent bond with the active site threonine residues of the proteasome's β-subunits. sigmaaldrich.com

The synthesis of these peptidyl aldehydes often involves the reduction of the C-terminal carboxyl group of the corresponding peptide to an aldehyde. nih.gov This chemical transformation converts the relatively inert carboxylic acid into a reactive "warhead" capable of engaging the enzyme's active site.

Structure-Activity Relationship Studies of this compound Analogues Targeting Specific Enzymes

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For this compound analogues, these studies involve systematically modifying different parts of the molecule—the N-terminal protecting group, the amino acid sequence (P1, P2, P3 positions), and the C-terminal "warhead"—and evaluating the impact on inhibitory activity against specific enzymes. usp.brannualreviews.org

For instance, studies on cepafungin, a natural product proteasome inhibitor, have highlighted the importance of specific structural features for its potent activity. acs.orgresearchgate.net Modifications to the macrocyclic ring and the fatty acid tail of cepafungin significantly impact its ability to inhibit the β5 subunit of the proteasome. acs.org Similarly, research on clovibactin (B11933462) analogues has shown that certain residues are critical for its antibiotic activity, which is mediated through binding to pyrophosphate groups in bacterial cell wall precursors. acs.org

In the context of this compound derivatives, SAR studies have revealed that:

Peptide Chain Length and Composition: Tripeptides are often more potent than dipeptides. The identity of the amino acids at each position influences the inhibitor's affinity and selectivity for different proteases. google.comnih.gov For example, falcipains, a class of cysteine proteases, prefer inhibitors with a leucine residue at the P2 position. plos.org

N-terminal Group: The N-terminal protecting group can influence the molecule's properties. In a study of activators for the Mycobacterium tuberculosis ClpP1P2 protease, various N-terminal modifications to a Z-Leu-Leu scaffold were synthesized and tested, leading to the discovery of more potent activators. biorxiv.org

C-terminal "Warhead": The nature of the electrophilic group at the C-terminus is a key determinant of inhibitory potency and mechanism. Peptide boronates, for instance, are generally more potent proteasome inhibitors than their corresponding peptide aldehydes. viamedica.pl

Compound/AnalogueTarget Enzyme(s)Key Structural Features & SAR InsightsReference(s)
Z-Leu-Leu-Leu-al (MG-132) Proteasome, Calpains, CathepsinsTripeptide aldehyde; P2 leucine favored by falcipains; aldehyde forms reversible covalent bond with active site threonine/cysteine. plos.orgsigmaaldrich.com
Z-Leu-Leu-Leu-B(OH)₂ (MG-262) ProteasomeTripeptide boronate; boronic acid is a potent warhead, forming a stable complex with the proteasome's active site. asm.orgontosight.ai
Cepafungin Analogues Proteasome (β5 subunit)Macrocyclic structure and fatty acid tail are critical for potency. Hydroxylation and unsaturation enhance inhibitory activity. acs.org
Clovibactin Analogues Bacterial Cell Wall PrecursorsAlanine scan revealed the importance of specific residues (Phe₁, d-Leu₂, Ser₄, Leu₇, Leu₈) for antibiotic activity. acs.org
Z-Leu-Leu Based ClpP1P2 Activators Mtb ClpP1P2 ProteaseSystematic variation of the N-terminal group on the Z-Leu-Leu scaffold led to the identification of more potent activators. biorxiv.org

Investigation of Proteolytic Systems and Associated Pathways Using this compound Derivatives

This compound-derived probes have been instrumental in exploring the function of major proteolytic systems, such as the ubiquitin-proteasome system (UPS) and the calpain system. google.comontosight.ainih.gov These systems are fundamental to cellular protein turnover and are implicated in a wide range of cellular processes. plos.org

Mechanistic Characterization of Proteasome Inhibition by this compound-Containing Compounds

The proteasome is a large, multi-catalytic protease complex responsible for degrading the majority of intracellular proteins in eukaryotes. viamedica.plinvivogen.com Its inhibition has become a key strategy in cancer therapy. This compound derivatives, particularly peptide aldehydes and boronates, have been central to understanding the proteasome's mechanism and biological roles. google.com

Compounds like MG-132 (Z-Leu-Leu-Leu-al) and MG-262 (Z-Leu-Leu-Leu-B(OH)₂) are potent inhibitors of the proteasome. invivogen.comontosight.ai MG-132, a reversible inhibitor, primarily targets the chymotrypsin-like activity of the proteasome. viamedica.pl Its aldehyde group interacts with the active-site threonine residues within the 20S catalytic core. stanford.edu Inhibition of the proteasome by these compounds leads to the accumulation of ubiquitinated proteins, which can induce cell cycle arrest and apoptosis, making them valuable tools for cancer research. ontosight.ai

The development of these inhibitors was guided by the proteasome's substrate specificity. The proteasome was found to cleave peptide bonds after large hydrophobic residues, which led to the design of inhibitors with leucine-rich sequences. asm.org The high potency of boronic acid derivatives like MG-262 suggests that this "warhead" is particularly effective at targeting the proteasome's active site. asm.org

Calpain Enzyme Inhibition and its Implications for Cellular Process Research with this compound Probes

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases involved in various cellular processes, including signal transduction and apoptosis. frontiersin.orgphysiology.org Dysregulation of calpain activity is linked to several pathological conditions. researchgate.net

Peptide-based inhibitors derived from the this compound scaffold have been developed to study the function of calpains. For example, Z-Leu-Leu-Leu-al (MG-132) is known to inhibit calpains in addition to the proteasome. sigmaaldrich.com Other di- and tripeptide inhibitors have been synthesized and tested for their ability to inhibit calpain activity and protect cells from death. nih.gov

InhibitorTarget Protease(s)Key Findings from Inhibition StudiesReference(s)
Z-Leu-Leu-Leu-al (MG-132) Proteasome, CalpainsPotent, reversible inhibitor of the proteasome's chymotrypsin-like activity. Also inhibits calpains, implicating them in various cellular processes. viamedica.plsigmaaldrich.com
Z-Leu-Phe-COOH CalpainInhibited calpain in rabbit renal proximal tubules and was cytoprotective. nih.gov
Z-Leu-Abu-CONH-CH₂-CH(OH)-Ph CalpainInhibited calpain in rabbit renal proximal tubules and was cytoprotective. nih.gov
Z-Leu-Phe-CONH-Et CalpainInhibited calpain in rabbit renal proximal tubules and was cytoprotective. nih.gov

Exploration of Other Protease Families Modulated by this compound Scaffolds

The versatility of the this compound scaffold extends to the development of inhibitors for other protease families beyond the proteasome and calpains. By modifying the peptide sequence and the reactive "warhead," researchers can create probes that target specific classes of proteases. google.com

For example, aza-peptide derivatives, where the α-carbon of an amino acid is replaced by a nitrogen atom, have been designed as inhibitors of various cysteine proteases. researchgate.netresearchgate.net Z-Leu-Leu-azaLeu-CHO was developed as an inhibitor of the 20S proteasome. researchgate.net This demonstrates how the core dipeptide structure can be incorporated into more complex chemical scaffolds to achieve desired inhibitory profiles.

Furthermore, this compound itself can serve as a building block in the synthesis of more complex peptides for various research applications. chemimpex.com The principles learned from designing inhibitors based on this scaffold can be applied to the development of probes for a wide range of enzymes, facilitating the exploration of their roles in health and disease.

Advanced Methodologies for Assessing this compound Derivative-Protein Interactionschemimpex.comresearchgate.netnih.gov

The elucidation of how this compound and its derivatives function at a molecular level relies on a suite of advanced analytical techniques. These methodologies allow researchers to quantify the interactions between these compounds and their protein targets, providing insights into their mechanism of action. chemimpex.com

Quantitative Enzyme Kinetic Analysis and Binding Affinity Determinationresearchgate.net

A cornerstone of characterizing the interaction between a this compound derivative and its target enzyme is the quantitative analysis of its effects on enzyme activity. This typically involves determining key kinetic parameters that describe the potency and mechanism of inhibition.

Detailed Research Findings:

One of the primary applications of this compound derivatives is in the development of proteasome inhibitors. nih.gov The proteasome is a multi-catalytic enzyme complex with at least three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L). tum.de Researchers have synthesized and evaluated various peptide derivatives to probe these activities.

For instance, a study on peptide α-ketoamide derivatives utilized this compound as a building block. nih.gov The resulting compounds were tested for their ability to inhibit the different catalytic activities of the proteasome. The inhibitory potency is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

In one such study, a compound with the sequence Z-Leu-Leu-CONHBn, derived from this compound, was found to inhibit all three activities of the enzyme complex with IC50 values of approximately 1 μM. nih.gov Further modifications to the peptide sequence, such as creating tripeptide α-ketoamides based on a Z-Leu-Leu-Leu template, led to compounds with significantly increased potency, particularly against the chymotrypsin-like (β5) activity, with IC50 values ranging from submicromolar to low nanomolar concentrations. nih.gov

The determination of these kinetic parameters often involves continuous fluorescence assays. trinity.edu For example, fluorogenic substrates like Suc-Leu-Leu-Val-Tyr-AMC, Boc-Leu-Arg-Arg-AMC, or Z-Leu-Leu-Glu-AMC can be used to measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome, respectively. tum.de The rate of fluorescent product formation is monitored in the presence of varying concentrations of the inhibitor to calculate the IC50 value.

Interactive Data Table: Proteasome Inhibition by this compound Derivatives

Compound/DerivativeTarget ActivityIC50 (µM)
Z-Leu-Leu-CONHBnChymotrypsin-like~1
Z-Leu-Leu-CONHBnTrypsin-like~1
Z-Leu-Leu-CONHBnCaspase-like~1
Z-LLL-based α-ketoamidesChymotrypsin-like (β5)0.007 - 0.770

Data sourced from studies on peptide α-ketoamide derivatives as proteasome inhibitors. nih.gov

Biophysical and Structural Biology Techniques for Analyzing this compound Conjugate Interactionsresearchgate.net

To gain a deeper understanding of how this compound derivatives bind to their protein targets, a variety of biophysical and structural biology techniques are employed. researchgate.netcambridge.org These methods provide detailed information about the binding interface, conformational changes, and the thermodynamics of the interaction. researchgate.net

Detailed Research Findings:

A range of modern biophysical tools are available to study protein-ligand interactions. researchgate.net These include:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction. researchgate.net

Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time. It provides kinetic data, including association (ka) and dissociation (kd) rate constants, from which the binding affinity (Kd) can be calculated. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site of a ligand on a protein by observing chemical shift perturbations in the protein's spectrum upon ligand binding. researchgate.net It can also provide structural information about the protein-ligand complex.

X-ray Crystallography: This powerful technique can provide a high-resolution, three-dimensional structure of a this compound derivative bound to its target protein. This structural information is invaluable for understanding the specific molecular interactions that govern binding and for guiding the rational design of more potent and selective inhibitors. tum.de

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to assess changes in the secondary structure of a protein upon ligand binding. researchgate.net

Proteomic Profiling and Pathway Perturbation Studies Utilizing this compound Probeschemimpex.com

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to identify the protein targets of a probe in a complex biological sample, such as a cell lysate or even a whole organism. nih.gov This approach utilizes probes that are designed to covalently modify the active site of a specific class of enzymes. pnas.org

Detailed Research Findings:

This compound can serve as a foundational structure for creating activity-based probes. These probes typically consist of three key components: a reactive group or "warhead" that covalently binds to the target enzyme, a recognition element (in this case, derived from this compound) that directs the probe to a specific class of enzymes, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment. nih.gov

For instance, to profile metalloproteases, a general strategy involves creating probes that couple a zinc-chelating hydroxamate (as a recognition element) to a benzophenone (B1666685) photocrosslinker (as a warhead). pnas.org While not directly derived from this compound, this illustrates the principle. A probe based on the this compound scaffold could be designed to target specific proteases that recognize this dipeptide sequence.

The general workflow for an ABPP experiment is as follows:

A biological sample is incubated with the this compound-derived activity-based probe.

The probe covalently labels its protein targets.

If the probe contains a fluorescent tag, the labeled proteins can be visualized directly by SDS-PAGE and in-gel fluorescence scanning.

If the probe contains a biotin tag, the labeled proteins can be enriched using streptavidin affinity chromatography.

The enriched proteins are then identified and quantified using mass spectrometry-based proteomics. nih.gov

This approach allows for the identification of the specific proteins that interact with the this compound derivative and can also be used to assess how the activity of these proteins changes in different cellular states or in response to other stimuli. researchgate.net For example, quantitative chemical proteomics can be used to profile crotonylation sites regulated by HDACs using an alkynyl-functionalized bioorthogonal chemical probe. researchgate.net This highlights the potential for using tagged this compound probes to study pathway perturbations.

Strategic Applications of Z Leu Leu Oh in Contemporary Molecular and Cellular Research

Contribution of Z-LEU-LEU-OH to Recombinant Protein Expression and Structural Biology Studies

The production of properly folded and functional recombinant proteins is a cornerstone of structural biology. nih.gov However, expressing eukaryotic proteins, especially complex ones, in host systems like E. coli can lead to misfolding and aggregation. frontiersin.org While mammalian expression systems can mitigate these issues, they are often associated with lower yields and higher costs. nih.gov Chemical biology tools that can assist in this process are therefore of great interest.

This compound plays a notable role in biotechnological applications by facilitating the correct folding of proteins during recombinant expression. chemimpex.com The inherent hydrophobicity of the two leucine (B10760876) residues can promote the necessary hydrophobic interactions that are a primary driving force for a protein to collapse into its native three-dimensional structure. mdpi.com The stability of a protein is intrinsically linked to its structure, and the incorporation of stabilizing elements is a key research objective. pnas.org Studies on coiled-coil motifs have demonstrated that leucine residues at specific positions can dramatically enhance protein stability. nih.gov By aiding in the initial folding process, this compound helps to prevent the formation of non-functional aggregates, thereby increasing the yield of correctly folded protein available for structural and functional studies. chemimpex.com

Beyond the folding of single polypeptide chains, this compound contributes to research on the assembly of multi-protein complexes and the effects of post-translational modifications (PTMs). chemimpex.com The correct assembly of protein subunits is critical for their biological function. researchgate.net PTMs, such as phosphorylation or glycosylation, are covalent changes to proteins that regulate almost every aspect of their function, including their interactions, localization, and stability. abcam.comcusabio.comnih.gov

Investigating these complex processes often requires the use of synthetic peptides that model specific domains of a protein or mimic a particular modified state. abcam.com this compound serves as a valuable building block in the solid-phase synthesis of such custom peptides. chemimpex.comrsc.org By incorporating this stable dipeptide into a synthetic sequence, researchers can create tools to study protein-protein interactions that drive assembly or to dissect how a specific PTM influences a protein's binding partners. chemimpex.comresearchgate.net This application is crucial for understanding cellular mechanisms and developing targeted research probes. chemimpex.com

This compound in the Rational Design and Optimization of Pre-clinical Peptide-Based Research Agents

The rational design of peptides and peptidomimetics is a powerful strategy for creating highly specific and potent agents for research and therapeutic development. mdpi.commdpi.com However, native peptides are often limited by poor metabolic stability. mdpi.com

Table 2: Research Findings Associated with this compound and Related Peptides

Research AreaKey FindingImplication for ResearchReference
Recombinant Protein ProductionFacilitates correct protein folding and assembly.Enhances yields of functional proteins for structural and biochemical studies. chemimpex.com
Peptide SynthesisServes as a building block for creating peptides with enhanced stability and bioactivity.Enables the construction of robust peptide tools for various research models. chemimpex.com
PeptidomimeticsIts structure can be used to mimic natural peptides.Allows for the development of agents that replicate biological functions with improved properties. chemimpex.comresearchgate.net
Target ValidationUsed in creating peptides to study protein-protein interactions.Helps in understanding cellular processes and validating new targets for therapeutic research. chemimpex.com

A core strategy in modern drug discovery is the development of peptidomimetics—molecules that replicate the biological activity of natural peptides but possess improved drug-like properties, such as enhanced stability against enzymatic degradation. researchgate.net this compound is utilized in this field due to its ability to mimic natural peptide structures while conferring greater stability. chemimpex.com The N-terminal Z-group protects the peptide bond from immediate cleavage by aminopeptidases, while the di-leucine core creates a stable hydrophobic motif. chemimpex.commdpi.com Incorporating this compound into a peptide sequence can thus lead to the creation of research agents with enhanced bioactivity, not necessarily by increasing potency at the target, but by extending the molecule's functional lifetime in a biological system, allowing for more robust and reproducible experimental outcomes. chemimpex.comnih.gov This is critical for studies aiming to elicit a sustained biological response in cell culture or other research models.

Identifying the function of a protein and validating it as a potential therapeutic target is a fundamental step in preclinical research. mdpi.comacs.org This process often involves the use of molecular probes that can selectively interact with the target and modulate its activity. rsc.org this compound serves as a foundational component for synthesizing such peptide-based tools. chemimpex.com Researchers can rationally design and construct peptides incorporating this compound to target specific protein-protein interaction sites. chemimpex.comnih.gov

By introducing these synthetic peptides into a research model, scientists can observe the resulting biological effects, thereby elucidating the role of the target protein in a specific pathway. chemimpex.com For instance, a peptide designed to disrupt a key protein-protein interaction can validate that interaction as being critical for a disease process. A well-known example of a related peptide-based tool is MG-132 (Z-Leu-Leu-Leu-CHO), a potent proteasome inhibitor that is widely used in research to perturb protein degradation pathways and study the roles of specific proteins regulated by the proteasome. scbt.commybiosource.com Similarly, this compound provides the chemical scaffolding to build new and specific peptide-based tools for the identification and validation of a wide array of molecular targets. chemimpex.com

Prospective Directions and Uncharted Territories in Z Leu Leu Oh Research

Emerging Synthetic Paradigms and Chemical Modifications of Z-LEU-LEU-OH

The structural simplicity of this compound belies its potential for chemical diversification. Modern synthetic methodologies can unlock novel functionalities, transforming this dipeptide into sophisticated research tools.

A significant frontier in chemical biology is the ability to track and visualize molecules in their native environment. biosyn.com Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, is central to this endeavor. biosyn.com "Click chemistry," a set of powerful, reliable, and selective reactions, is a cornerstone of bioorthogonal labeling. wikipedia.org

The integration of this compound with these strategies would involve the synthesis of derivatives bearing bioorthogonal handles. For instance, the carboxybenzyl (Z) protecting group or the leucine (B10760876) side chains could be modified to incorporate azides or alkynes. These functionalized this compound analogs would then be ready to participate in click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov This would enable the attachment of reporter molecules, such as fluorophores or biotin (B1667282), allowing for the visualization and tracking of these dipeptide derivatives within cellular systems. The development of such probes could provide invaluable insights into their uptake, distribution, and intracellular fate.

Table 1: Potential Bioorthogonal Modifications of this compound

Modification SiteBioorthogonal HandlePotential Click Reaction PartnerApplication
N-terminus (Z-group)AzideAlkyne-fluorophoreCellular imaging
C-terminusAlkyneAzide-biotinAffinity purification
Leucine side chainTetrazinetrans-Cyclooctene (TCO)-drugTargeted drug delivery

The principles of combinatorial chemistry can be applied to the this compound scaffold to generate large libraries of related compounds. nih.gov High-throughput synthesis techniques, such as SPOT synthesis on cellulose (B213188) membranes or automated parallel synthesis, would enable the rapid production of a diverse set of this compound analogs. nih.govnih.gov Variations could be introduced at several positions, including modifications of the leucine side chains with non-proteinogenic amino acids, or replacement of the Z-group with other N-protecting groups to modulate properties like cell permeability and stability.

Once synthesized, these libraries can be subjected to high-throughput screening to identify compounds with novel biological activities. ufl.edu For example, a library of this compound derivatives could be screened for inhibitory activity against a panel of proteases or other enzymes. nih.gov The identification of "hit" compounds from such screens would provide starting points for the development of new chemical probes and potential therapeutic leads. sigmaaldrich.com This approach transforms this compound from a simple building block into a versatile scaffold for the discovery of new bioactive molecules.

Identification of Novel Biological Targets and Signaling Networks Modulated by this compound Derived Compounds

While the direct biological targets of this compound are not extensively characterized, the known roles of its constituent amino acid, leucine, offer intriguing avenues for investigation. Leucine is a key regulator of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central controller of cell growth, proliferation, and metabolism. nih.govuni-koeln.de It is plausible that this compound or its derivatives could also modulate this pathway.

Future research could involve treating cells with this compound analogs and employing proteomic techniques to analyze changes in protein expression and phosphorylation states of key signaling proteins in the mTOR pathway. mdpi.com Furthermore, a study on novel leucine ureido derivatives demonstrated their potent inhibitory activity against aminopeptidase (B13392206) N (APN/CD13), an enzyme overexpressed in many tumors. nih.gov This highlights the potential for leucine-containing small molecules to be developed as enzyme inhibitors. A library of this compound derivatives could be screened against a panel of aminopeptidases or other enzymes to identify novel inhibitors.

Table 2: Potential Biological Targets for this compound Derivatives

Potential Target ClassSpecific ExampleRationale
KinasesmTORLeucine is a known activator of the mTOR pathway.
ProteasesAminopeptidase NLeucine ureido derivatives have shown inhibitory activity.
Other EnzymesDipeptidyl PeptidasesDipeptides are natural substrates and potential inhibitors. mdpi.com

Synergistic Applications of this compound with Advanced Analytical and Computational Platforms in Chemical Biology

The exploration of this compound's potential can be significantly accelerated by integrating its study with state-of-the-art analytical and computational tools.

Advanced mass spectrometry techniques, for instance, can be employed for the detailed characterization of this compound and its derivatives. advion.com Techniques such as tandem mass spectrometry (MS/MS) can provide valuable information on the structure and fragmentation patterns of these molecules. nih.gov Furthermore, quantitative proteomics can be used to analyze the cellular response to treatment with this compound analogs, providing a global view of the affected signaling pathways and potential off-target effects. nih.govmdpi.com

In parallel, computational modeling and in silico screening can offer predictive insights and guide experimental design. mdpi.comnih.gov Molecular dynamics simulations can be used to model the conformational dynamics of this compound derivatives and their interactions with potential biological targets at an atomic level. nih.govnih.gov This can help in understanding the structure-activity relationships and in the rational design of more potent and selective analogs. Virtual screening of large compound libraries against the three-dimensional structures of target proteins can identify potential binders from a this compound-based virtual library, prioritizing compounds for synthesis and experimental testing. mdpi.com The synergy between these advanced analytical and computational platforms will be instrumental in unlocking the full potential of this compound as a versatile tool in chemical biology. nih.gov

Q & A

Q. How can researchers identify gaps in existing literature on this compound applications?

  • Methodological Answer : Perform a PRISMA-guided systematic review using databases like PubMed and SciFinder. Use keyword combinations (e.g., “this compound” + “protease inhibition” + “kinetics”). Annotate gaps in mechanistic studies or in vivo models. Cite foundational papers (e.g., synthesis protocols) and recent advances (e.g., computational studies) to frame hypotheses .

Q. What frameworks are suitable for formulating hypotheses about this compound’s role in peptide aggregation?

  • Methodological Answer : Apply the PICO framework:
  • Population : Synthetic peptides in aqueous/organic solutions.
  • Intervention : Varying solvent polarity or temperature.
  • Comparison : Aggregation-prone vs. stabilized peptides.
  • Outcome : Quantify aggregation via Thioflavin T assays or TEM imaging.
    Hypothesis example: “this compound exhibits reduced aggregation in DMSO due to solvent-peptide H-bonding interactions” .

Experimental Replication & Transparency

Q. How should researchers document this compound experiments to facilitate replication?

  • Methodological Answer : Adhere to the Beilstein Journal’s guidelines:
  • Detailed Methods : Specify instrument models (e.g., Bruker AVANCE III HD 400 MHz NMR), software versions, and raw data repositories.
  • Supplementary Files : Include HPLC chromatograms, NMR spectra, and crystallography data (if applicable).
  • Ethics Statements : Disclose conflicts of interest and funding sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.